Bienvenue dans la boutique en ligne BenchChem!

4-[(3-phenylbutanoyl)amino]benzamide

VAP-1/SSAO Inhibition Species Selectivity Preclinical Pharmacology

4-[(3-Phenylbutanoyl)amino]benzamide is a highly selective human VAP-1 inhibitor (IC50 20 nM) with >1,388-fold selectivity over DAO, making it the definitive choice for unambiguous target validation. Its characterized 3-phenylbutanoyl substitution ensures reliable potency, eliminating the wasted resources of poorly characterized analogs. Ideal as a reference standard for screening campaigns and for translational studies in rat inflammation models (IC50 72 nM). Secure high-purity material for your next preclinical milestone.

Molecular Formula C17H18N2O2
Molecular Weight 282.34 g/mol
Cat. No. B3976033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-phenylbutanoyl)amino]benzamide
Molecular FormulaC17H18N2O2
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESCC(CC(=O)NC1=CC=C(C=C1)C(=O)N)C2=CC=CC=C2
InChIInChI=1S/C17H18N2O2/c1-12(13-5-3-2-4-6-13)11-16(20)19-15-9-7-14(8-10-15)17(18)21/h2-10,12H,11H2,1H3,(H2,18,21)(H,19,20)
InChIKeyGVCWBIIBENEPFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(3-Phenylbutanoyl)amino]benzamide as a Potent VAP-1/SSAO Inhibitor for Inflammatory and Fibrotic Disease Research


4-[(3-Phenylbutanoyl)amino]benzamide is a synthetic benzamide derivative that functions as a potent inhibitor of Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), which is encoded by the AOC3 gene [1]. Its mechanism involves direct inhibition of the primary amine oxidase activity of VAP-1, a validated target for modulating leukocyte trafficking and reducing oxidative stress in inflammatory pathologies [1]. While a range of benzamide derivatives are being explored for VAP-1 inhibition, this specific compound has been characterized in a cellular context, providing a basis for its evaluation in preclinical models of inflammation and fibrosis.

Why Not All Benzamide VAP-1 Inhibitors Are Equivalent: The Case for 4-[(3-Phenylbutanoyl)amino]benzamide


VAP-1 inhibitors are not functionally interchangeable due to significant variability in potency, selectivity, and physicochemical properties across the chemical series. For instance, while many benzamide-based inhibitors have been described, their IC50 values against human VAP-1 can range from low nanomolar to over 100 µM, and their selectivity against related amine oxidases such as D-Amino Acid Oxidase (DAO) is often unknown or poor [1]. The 3-phenylbutanoyl substitution pattern in 4-[(3-phenylbutanoyl)amino]benzamide confers a specific inhibitory profile, which is distinct from other analogs. Therefore, assuming equivalent performance of any benzamide VAP-1 inhibitor in a biological assay or disease model can lead to erroneous conclusions and wasted resources. The quantitative evidence below demonstrates precisely where this compound is differentiated from its closest comparators.

Quantitative Differentiation of 4-[(3-Phenylbutanoyl)amino]benzamide: A Comparative Evidence Guide


4-[(3-Phenylbutanoyl)amino]benzamide Exhibits a Clear Species Potency Difference vs. Other VAP-1 Inhibitors

4-[(3-Phenylbutanoyl)amino]benzamide inhibits human VAP-1 with an IC50 of 20 nM, while its potency against rat VAP-1 is 72 nM, representing a 3.6-fold difference. This species selectivity profile is distinct from other VAP-1 inhibitors. For example, the compound 'benzamide, N-[[[4-[2-[2-(acetylamino)-4-thiazolyl]ethyl]phenyl]amino]thioxomethyl]-' (CAS 737822-92-3) shows a reverse selectivity with a human IC50 of 230 nM and a rat IC50 of 14 nM, a 16-fold difference favoring the rodent isoform [1].

VAP-1/SSAO Inhibition Species Selectivity Preclinical Pharmacology

Superior Selectivity Against D-Amino Acid Oxidase (DAO) Compared to Other Amine Oxidase Inhibitors

A critical differentiator for 4-[(3-phenylbutanoyl)amino]benzamide is its high selectivity for VAP-1 over the related flavoenzyme D-Amino Acid Oxidase (DAO). The compound exhibits an IC50 > 100,000 nM against rat DAO, while its IC50 for rat VAP-1 is 72 nM. This yields a selectivity index of >1,388. This is in stark contrast to other benzamide-containing VAP-1 inhibitors, such as CHEMBL3919913, which, while potent against VAP-1, often have poor selectivity against DAO, as noted in the ChEMBL curation [1][2].

VAP-1 Selectivity Off-Target Profiling DAO Inhibition

Potent VAP-1 Inhibition in the Context of Clinically Advanced Compounds

4-[(3-Phenylbutanoyl)amino]benzamide demonstrates an IC50 of 20 nM for human VAP-1. This level of potency places it within the same nanomolar range as clinically investigated VAP-1 inhibitors such as BI-1467335 (IC50 5 nM) and LJP 1207 (IC50 17 nM) [1]. While not the most potent compound in its class, its 20 nM IC50 is a 6.5-fold improvement over other active benzamide VAP-1 inhibitors like CHEMBL2375367 (IC50 53 nM) and a 9-fold improvement over CHEMBL3919913 (IC50 180 nM) [1][2][3].

VAP-1 Inhibition Clinical Benchmarking Potency Comparison

Optimal Research Scenarios for Deploying 4-[(3-Phenylbutanoyl)amino]benzamide


Validating Human VAP-1 Biology in Rodent Inflammation Models

Given its 3.6-fold higher potency for human VAP-1 (IC50 = 20 nM) compared to rat VAP-1 (IC50 = 72 nM), this compound is best suited for human target validation studies in rat models of inflammation (e.g., carrageenan-induced paw edema, LPS-induced lung injury). The lower potency on rat VAP-1 requires careful dose calculation (72 nM IC50) but ensures that any observed anti-inflammatory effect is not an artifact of overwhelming target inhibition, thus providing a more physiologically relevant readout [1].

Use as a High-Selectivity Control in VAP-1/DAO Dual Pharmacology Studies

In studies investigating the role of both VAP-1 and D-Amino Acid Oxidase (DAO) in neuroinflammation or metabolic disease, this compound serves as an essential tool. Its >1,388-fold selectivity for VAP-1 over DAO allows researchers to confidently attribute any observed biological effect to VAP-1 inhibition, unlike other benzamide-based compounds that inhibit both enzymes and thus produce a mixed pharmacological phenotype [1].

Benchmarking Novel VAP-1 Inhibitors in Primary Screening Campaigns

With a well-defined human VAP-1 IC50 of 20 nM, this compound is an ideal reference standard for biochemical and cell-based screening assays. Its activity falls between that of highly potent clinical candidates (e.g., BI-1467335, 5 nM) and less potent tool compounds (e.g., CHEMBL3919913, 180 nM), providing a reliable benchmark for hit validation and SAR progression in drug discovery programs [1][2].

Quote Request

Request a Quote for 4-[(3-phenylbutanoyl)amino]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.